molecular formula C9H9BrO2 B1504605 2-Bromo-2-hydroxy-1-phenylpropan-1-one CAS No. 63923-67-1

2-Bromo-2-hydroxy-1-phenylpropan-1-one

Cat. No.: B1504605
CAS No.: 63923-67-1
M. Wt: 229.07 g/mol
InChI Key: QIVHEZVOMZSRBC-UHFFFAOYSA-N
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Description

2-Bromo-2-hydroxy-1-phenylpropan-1-one is a brominated aromatic ketone featuring a hydroxyl group at the β-position relative to the carbonyl group. The hydroxyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity compared to non-hydroxylated analogs.

Properties

CAS No.

63923-67-1

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

2-bromo-2-hydroxy-1-phenylpropan-1-one

InChI

InChI=1S/C9H9BrO2/c1-9(10,12)8(11)7-5-3-2-4-6-7/h2-6,12H,1H3

InChI Key

QIVHEZVOMZSRBC-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)(O)Br

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)(O)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Brominated Propanones and Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Method (Reference)
This compound C6H5, -OH (β-position) C9H9BrO2 229.07 Hydroxyl group enhances polarity and H-bonding; potential for esterification or oxidation. Not explicitly detailed (inferred)
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one 4-MeC6H4, C6H5 (α,β-positions) C16H13BrO 301.18 Chalcone derivative; conjugated enone system; crystallized from acetone. Bromination followed by elimination with triethylamine
2-Bromo-2-methyl-1-[4-(methylsulfanyl)-phenyl]propan-1-one 4-MeS-C6H4, -CH3 (β-position) C11H13BrOS 273.19 Methylsulfanyl group increases hydrophobicity; potential for S-alkylation. Not explicitly detailed
2-Bromo-1-(4-methoxyphenyl)propan-1-one 4-MeO-C6H4 C10H11BrO2 259.10 Methoxy group enhances electron density; used in pharmaceutical intermediates. Commercial synthesis (CAS: 21086-33-9)
2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one 6-MeO-naphthyl C14H13BrO2 305.16 Extended aromatic system; potential for fluorescence or photochemical applications. Commercial synthesis (CAS: 72337-73-6)
2-Bromo-1-(5-oxido-3-phenyl-1,2,3-oxadiazolium-4-yl)-3-phenylprop-2-en-1-one Sydnone ring, C6H5 C17H11BrN2O3 371.19 Bioactive sydnone moiety; monoclinic crystal structure (P21/c). Not explicitly detailed

Structural and Electronic Effects

  • This contrasts with methoxy or methyl groups, which lack H-bonding capacity but offer steric or electronic modulation .
  • Methoxy and Methyl Groups : Methoxy substituents (e.g., in ) donate electron density via resonance, increasing the carbonyl's electrophilicity. Methyl groups (e.g., ) provide steric hindrance, affecting reaction kinetics.
  • Sydnone Moiety : The sydnone ring introduces nitrogen-oxygen heterocyclic character, enabling unique biological activity and π-π stacking in crystal packing.

Crystallographic and Physical Properties

  • Crystal Packing : The hydroxyl group in the target compound likely promotes dense H-bonded networks, contrasting with the van der Waals-dominated packing of methyl/methoxy analogs .
  • Melting Points and Solubility : Hydroxyl groups generally increase melting points and water solubility compared to hydrophobic substituents (e.g., methylsulfanyl ).

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